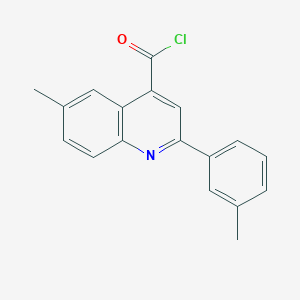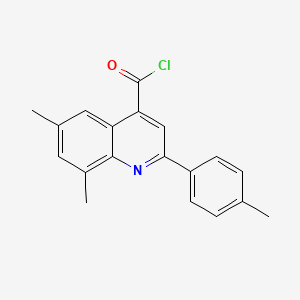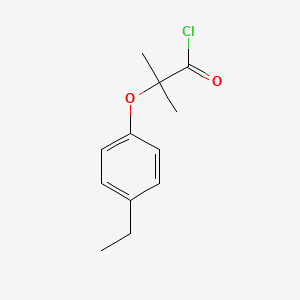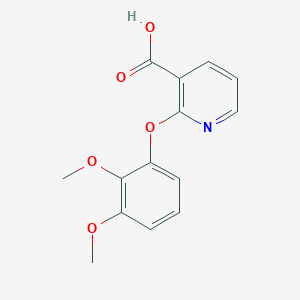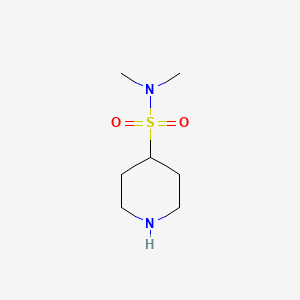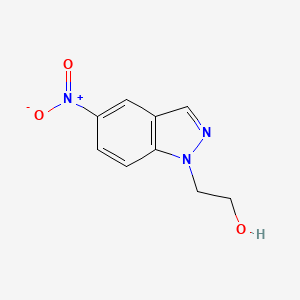
2-(5-Nitro-1H-indazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(5-nitro-1H-indazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7N3O3 . It is also known by other names such as “5-Nitro-1H-imidazole-1-ethanol” and "Metronidazole Impurity D" . The compound has a molecular weight of 157.13 g/mol .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name for the compound is “2-(5-nitroimidazol-1-yl)ethanol” and its InChI is "InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2" . The compound’s canonical SMILES is "C1=C(N(C=N1)CCO)N+[O-]" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 157.04874109 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von Indazolderivaten
Indazol-haltige Derivate stellen eine der wichtigsten Heterocyclen in Arzneimittelmolekülen dar . Vielfältig substituierte Indazolderivate tragen eine Vielzahl von funktionellen Gruppen und zeigen vielseitige biologische Aktivitäten . Sie haben in der pharmazeutischen Chemie beträchtliche Aufmerksamkeit erlangt .
Biologische Aktivitäten
Indazolderivate kommen in der Natur nur selten vor, aber dieser besondere Kern in einer Vielzahl synthetischer Verbindungen besitzt eine breite Palette pharmakologischer Aktivitäten, wie z. B. entzündungshemmende, antiarrhythmische, antitumorale, antifungale, antibakterielle und anti-HIV-Aktivitäten .
Antikrebsanwendungen
Indazol-haltige Verbindungen wurden als Antikrebsmittel eingesetzt. Beispielsweise wurde Niraparib häufig zur Behandlung von wiederkehrendem epithelialen Eierstock-, Eileiter- oder primärem Peritoneal-, Brust- und Prostatakrebs eingesetzt .
Behandlung von Bluthochdruck
Furlotti et al. berichteten über die Entdeckung und Optimierung einer Reihe neuartiger 3,4-Dihydropyrazino[1,2-b]indazol-1(2 H)-on-Derivate mit dem Ziel, neue 5-Hydroxytryptamin-Rezeptor-2A- (5-HT 2A-)Inhibitoren zur Behandlung von Bluthochdruck zu entwickeln .
Antiproliferative Aktivitäten
Es wurden mehrere neue N -Phenyl-1H-indazol-1-carboxamide hergestellt und auf ihre in-vitro-Antiproliferationsaktivitäten gegen ein Panel von Tumorzelllinien, die von neun klinisch isolierten Krebsarten (Leukämie, nicht-kleinzelliges Lungen-, Kolon-, ZNS-, Melanom-, Eierstock-, Nieren-, Prostata- und Brustkrebs) abgeleitet wurden, bewertet .
Inhibitoren der Phosphoinositid-3-Kinase δ
Indazole können auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-nitroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLAPREGBZGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676556 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1056619-14-7 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)


